N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16259105
InChI: InChI=1S/C22H19ClN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27)
SMILES:
Molecular Formula: C22H19ClN2O3
Molecular Weight: 394.8 g/mol

N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC16259105

Molecular Formula: C22H19ClN2O3

Molecular Weight: 394.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide -

Specification

Molecular Formula C22H19ClN2O3
Molecular Weight 394.8 g/mol
IUPAC Name N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide
Standard InChI InChI=1S/C22H19ClN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27)
Standard InChI Key KEUXLWIQTBTHBJ-UHFFFAOYSA-N
Canonical SMILES C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₂₂H₁₉ClN₂O₃ and a molar mass of 394.8 g/mol. Its IUPAC name reflects the integration of a decahydroquinoline system with two ketone groups (2,5-dioxo) and substituents at positions 4 and 7. The 4-chlorophenyl carboxamide group introduces polarity, while the phenyl ring at position 7 contributes to hydrophobic interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₉ClN₂O₃
Molecular Weight394.8 g/mol
IUPAC NameN-(4-Chlorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide
Canonical SMILESC1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Topological Polar Surface Area86.7 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm the hydrogenation pattern of the quinoline core. The ¹H NMR spectrum exhibits signals for the aromatic protons of the 4-chlorophenyl (δ 7.2–7.4 ppm) and phenyl groups (δ 7.3–7.5 ppm), alongside distinct peaks for the NH of the carboxamide (δ 9.8 ppm) and the cyclohexenone protons (δ 2.1–3.3 ppm). ¹³C NMR data corroborate the presence of two ketone carbonyls (δ 195–205 ppm) and an amide carbonyl (δ 168 ppm) .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves three critical stages:

  • Quinoline Core Formation: Cyclocondensation of 1-arylpyrazole-carbaldehydes with Meldrum’s acid generates the bicyclic framework .

  • Functionalization: Introduction of the 4-chlorophenyl carboxamide group via nucleophilic acyl substitution.

  • Oxidation and Reduction: Selective oxidation at positions 2 and 5, followed by partial hydrogenation to achieve the octahydroquinoline system.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationK₂CO₃, DMF, 80°C, 12 hr65–70
Carboxamide Formation4-Chloroaniline, EDCI, DCM, rt55–60
HydrogenationH₂ (1 atm), Pd/C, MeOH, 50°C75–80

Mechanistic Insights

Density functional theory (DFT) calculations suggest that the cyclocondensation proceeds via a keto-enol tautomerization, with Meldrum’s acid acting as both a carbonyl source and a proton shuttle . Steric hindrance from the phenyl group at position 7 directs regioselectivity during hydrogenation, favoring the cis-fused octahydro configuration.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Gram-positive (Bacillus subtilis, Streptococcus pneumoniae) and Gram-negative (Escherichia coli, Salmonella typhi) pathogens demonstrated moderate to strong activity (MIC: 8–32 µg/mL) . The 4-chlorophenyl group enhances membrane permeability, while the dioxo groups chelate metal ions essential for microbial enzymes .

Table 3: Antimicrobial Activity Profile

PathogenMIC (µg/mL)
Bacillus subtilis8
Escherichia coli16
Candida albicans32

Pharmacological and Toxicological Profiles

Pharmacokinetic Predictions

Computational models predict moderate oral bioavailability (F: 45%) due to high protein binding (89%) and moderate hepatic clearance (CL: 15 mL/min/kg). The logP value of 3.2 indicates favorable blood-brain barrier penetration, supporting potential CNS applications .

Acute Toxicity

Rodent studies (LD₅₀: 320 mg/kg) revealed reversible hepatotoxicity at high doses, attributed to glutathione depletion. No genotoxicity was observed in Ames tests .

Comparative Analysis with Structural Analogues

Modifying the chlorophenyl or dioxo groups significantly alters activity:

  • 4-Fluorophenyl analogue: 2-fold lower antimicrobial potency but improved solubility.

  • Methyl substitution at position 8: Enhanced kinase inhibition (IC₅₀: 8.7 µM vs. EGFR) .

Industrial and Regulatory Considerations

Current Good Manufacturing Practice (cGMP) synthesis requires optimizing the hydrogenation step to minimize diastereomer formation. Regulatory filings emphasize impurity profiling, particularly for residual palladium (<10 ppm).

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